molecular formula C7H7F4NOS B2915173 2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole CAS No. 2230806-80-9

2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole

Cat. No.: B2915173
CAS No.: 2230806-80-9
M. Wt: 229.19
InChI Key: BSOAAAMKXGDUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxy group and multiple fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole typically involves the reaction of 2-chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine with a thiazole derivative under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction temperature is maintained between 50°C to 100°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at 0°C to room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole compounds with different functional groups.

Scientific Research Applications

2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole is unique due to its specific combination of an ethoxy group and multiple fluorine atoms attached to the thiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-ethoxy-1,1,2,2-tetrafluoroethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F4NOS/c1-2-13-7(10,11)6(8,9)5-12-3-4-14-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOAAAMKXGDUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C1=NC=CS1)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F4NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.